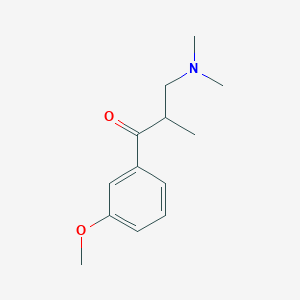
2,3-Dimethoxychinoxalin
Übersicht
Beschreibung
2,3-Dimethoxyquinoxaline is a chemical compound with the molecular formula C10H10N2O2 . It has an average mass of 190.199 Da and a mono-isotopic mass of 190.074234 Da .
Synthesis Analysis
The synthesis of 2,3-Dimethoxyquinoxaline derivatives involves using methyl-2,3-diamino benzoate as the starting material . The synthetic protocol of novel 2,3-dimethoxyquinoxaline-5-carboxamide derivatives was achieved in five steps from commercially available 2,3-diamino benzoate .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxyquinoxaline consists of a quinoxaline core with two methoxy groups attached at the 2nd and 3rd positions . The compound has 4 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Physical and Chemical Properties Analysis
2,3-Dimethoxyquinoxaline has a density of 1.2±0.1 g/cm3, a boiling point of 263.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 96.4±16.2 °C . The compound has a molar refractivity of 53.6±0.3 cm3 and a molar volume of 158.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Biologische Aktivität
Chinoxaline, einschließlich 2,3-Dimethoxychinoxalin, sind wichtige biologische Wirkstoffe . Sie haben mehrere wichtige pharmakologische Wirkungen wie antimykotische, antibakterielle, antivirale und antimikrobielle . Chinoxalinderivate haben vielfältige therapeutische Anwendungen und sind zu einem wichtigen Bestandteil von Medikamenten geworden, die zur Behandlung von Krebszellen, AIDS, Pflanzenviren und Schizophrenie eingesetzt werden .
Anti-Krebs- & Antiproliferative Aktivität
Chinoxalinderivate wurden synthetisiert und auf ihre Antikrebs- und Antiproliferationsaktivität getestet . Sie haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt .
Antimikrobielle Aktivität
Chinoxaline haben eine ausgezeichnete und gleichwirksame antibakterielle Aktivität gezeigt . Die Struktur von Chinoxalinderivaten spielt eine wichtige Rolle bei der Steigerung dieser Aktivität .
Anti-Krampfaktivität
Chinoxalinderivate wurden auch auf ihre antikonvulsive Aktivität untersucht . Sie haben das Potenzial gezeigt, Erkrankungen im Zusammenhang mit Krampfanfällen und Epilepsie zu behandeln .
Anti-Tuberkulose-Aktivität
Chinoxalinverbindungen wurden zur Behandlung von Tuberkulose eingesetzt
Wirkmechanismus
Target of Action
2,3-Dimethoxyquinoxaline has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . These bacteria are responsible for various infections in humans, and the ability of 2,3-Dimethoxyquinoxaline to inhibit their growth makes it a potential candidate for antibacterial therapy.
Mode of Action
It is believed that the presence of an electronegative group on the quinoxaline moiety increases the antimicrobial activities of the tested compounds . This suggests that the compound may interact with its targets by forming bonds with electropositive sites on the bacterial cell, leading to disruption of essential processes and ultimately cell death.
Biochemical Pathways
These include antibiotic, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, kinase inhibition, antimycobacterial, antidepressant, antitumor, and antidiabetic activities
Result of Action
The primary result of the action of 2,3-Dimethoxyquinoxaline is the inhibition of bacterial growth . Certain derivatives of the compound have demonstrated good inhibition for antibacterial activity . This suggests that the compound may have potential therapeutic applications in the treatment of bacterial infections.
Biochemische Analyse
Biochemical Properties
2,3-Dimethoxyquinoxaline interacts with various biomolecules in biochemical reactions. The electronegative group on the quinoxaline moiety boosts the antibacterial properties of the compound
Cellular Effects
Quinoxaline derivatives have been shown to have significant antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes .
Molecular Mechanism
The presence of an electronegative group on the quinoxaline moiety is known to enhance the antibacterial properties of the compound .
Eigenschaften
IUPAC Name |
2,3-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAYFGFTLBTRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284710 | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-43-3 | |
| Record name | 6333-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


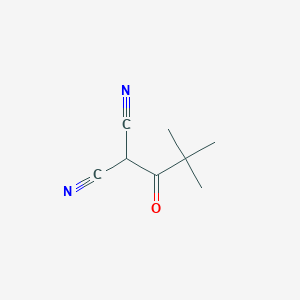
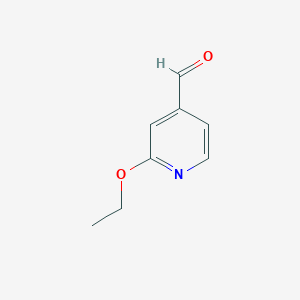

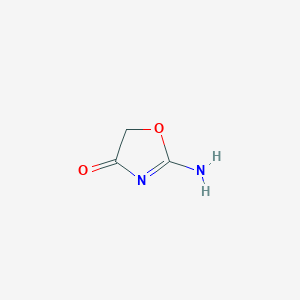
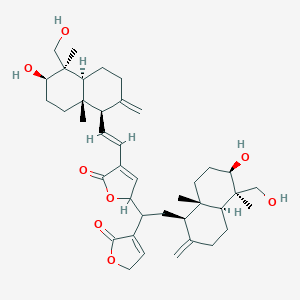

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)


![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
